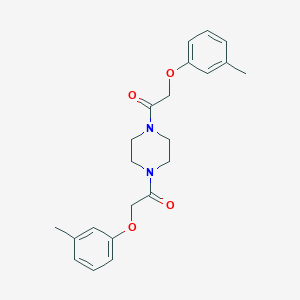![molecular formula C12H13F3N2O3S B324744 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B324744.png)
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C12H13F3N2O3S This compound is known for its unique structural features, which include a trifluoromethyl group, a pyrrolidinylsulfonyl group, and a phenylacetamide moiety
準備方法
The synthesis of 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Trifluoroacetamide Moiety: The trifluoroacetamide group can be introduced by reacting trifluoroacetic anhydride with an appropriate amine.
Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative using a sulfonyl chloride reagent.
Coupling with Phenylacetamide: The final step involves coupling the intermediate products to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反応の分析
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. The phenylacetamide moiety can contribute to binding affinity and specificity.
類似化合物との比較
Similar compounds to 2,2,2-trifluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide include:
2,2,2-trifluoro-N-phenylacetamide: This compound lacks the pyrrolidinylsulfonyl group, making it less versatile in certain applications.
2,2,2-trifluoro-N-[2-methoxy-4-(3-pyridinyloxy)phenyl]acetamide: This compound has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
特性
分子式 |
C12H13F3N2O3S |
|---|---|
分子量 |
322.31 g/mol |
IUPAC名 |
2,2,2-trifluoro-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)21(19,20)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) |
InChIキー |
NQTNMOAJGQXBRO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
正規SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(1-Bromo-2-naphthyl)oxy]acetyl}amino)benzamide](/img/structure/B324661.png)
![4-({[(1-Bromo-2-naphthyl)oxy]acetyl}amino)benzamide](/img/structure/B324662.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B324663.png)
![N'~1~,N'~4~-bis[(3-methylphenoxy)acetyl]butanedihydrazide](/img/structure/B324667.png)

![N-(3-chloro-2-methylphenyl)-4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324671.png)
![4-{2-[(3-methylphenoxy)acetyl]hydrazino}-4-oxo-N-phenylbutanamide](/img/structure/B324672.png)
![N-[4-({2-[(3-methylphenoxy)acetyl]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B324673.png)
![N-(3-chloro-2-methylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324674.png)
![N-(2,4-dimethylphenyl)-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B324675.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324677.png)
![N-[4-(diethylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B324681.png)
![2-(3-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B324683.png)
![2-{[(3-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B324685.png)
